molecular formula C10H12ClF B11722571 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene

1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene

Cat. No.: B11722571
M. Wt: 186.65 g/mol
InChI Key: OJPGUQMQIDCRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene typically involves the alkylation of 4-fluorobenzene with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution on the aromatic ring.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMF or THF.

    Electrophilic Aromatic Substitution: Sulfuric acid or aluminum chloride as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of 1-(3-Hydroxy-2-methylpropyl)-4-fluoro-benzene.

    Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 1-(3-Oxo-2-methylpropyl)-4-fluoro-benzene.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the reactivity of the benzene ring in electrophilic aromatic substitution. The compound’s effects are mediated through these molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylpropyl)-benzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluoro-1-(2-methylpropyl)benzene: Similar structure but with a different alkyl group, leading to variations in chemical behavior.

    1-(3-Chloro-2-methylpropyl)-4-chloro-benzene: Contains an additional chlorine atom, affecting its reactivity and applications.

Uniqueness

1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the benzene ring. These effects influence the compound’s reactivity and make it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-4-fluorobenzene

InChI

InChI=1S/C10H12ClF/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

OJPGUQMQIDCRKE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.